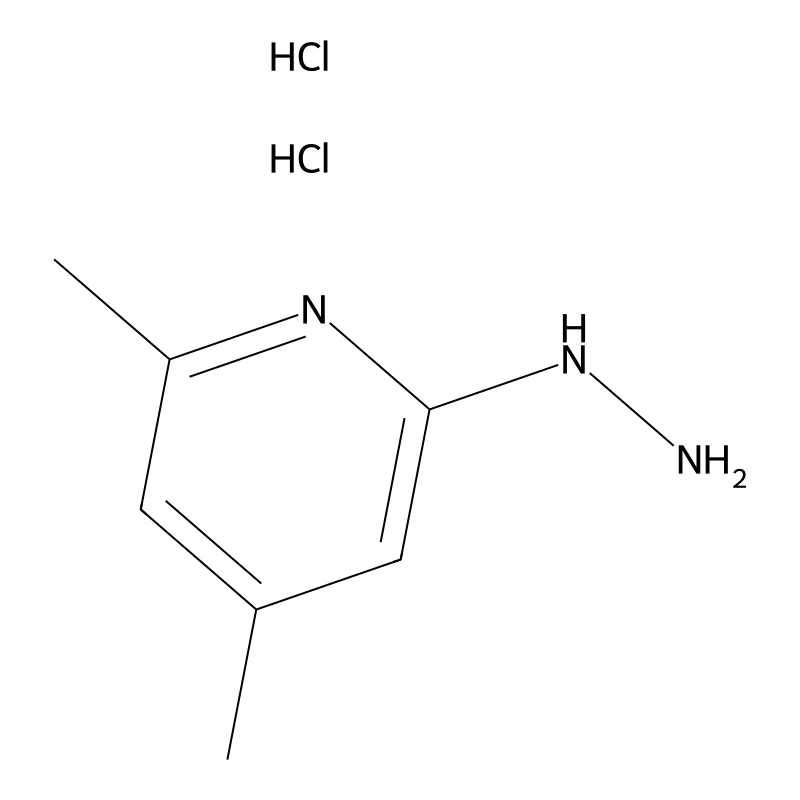

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a chemical compound with the molecular formula C₇H₁₁N₃·2HCl and a molecular weight of 137.18 g/mol. This compound features a pyridine ring substituted at the 2-position with a hydrazinyl group and at the 4 and 6 positions with methyl groups. The presence of two hydrochloride groups indicates that it exists as a dihydrochloride salt, which enhances its solubility in water and may influence its biological activity.

The reactivity of 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride can be explored through various chemical transformations. It can participate in condensation reactions, forming hydrazones with carbonyl compounds, which are significant in organic synthesis. Additionally, this compound may undergo nucleophilic substitutions due to the electron-rich nature of the hydrazinyl group, allowing it to react with electrophiles in various synthetic pathways.

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride exhibits notable biological activities. Compounds containing hydrazinyl moieties are often investigated for their potential as antitumor agents and in the treatment of various diseases due to their ability to interact with biological macromolecules. Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties and could be explored for their efficacy against specific pathogens.

The synthesis of 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride can be achieved through several methods:

- Hydrazine Hydrate Reaction: The reaction of 2-chloro-4,6-dimethylpyridine with hydrazine hydrate leads to the formation of the hydrazinyl derivative. This method is straightforward and yields the desired product effectively .

- Cyclization Reactions: Alternative synthetic routes involve cyclization reactions where 2-substituted pyridine derivatives react under acidic or basic conditions to form the hydrazinyl compound .

- Reduction Methods: Reduction of appropriate precursors such as 2-amino-4,6-dimethylpyridine can also yield 2-hydrazinyl derivatives through controlled reduction processes .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it can be developed into pharmaceutical agents targeting cancer or infectious diseases.

- Agriculture: Its antimicrobial properties may allow for use as an agricultural fungicide or pesticide.

- Chemical Synthesis: As a versatile intermediate, it can be employed in synthesizing more complex organic molecules.

Interaction studies involving 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific enzymes and proteins within biological systems, leading to inhibition or modification of their activity. Such interactions are essential for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydrazinyl-4,6-dimethylpyridine | Pyridine ring with hydrazine and methyls | Dihydrochloride salt enhances solubility |

| 2-Hydrazinyl-4-methylpyridine | Similar pyridine structure | Lacks additional methyl group at position 6 |

| 4,6-Dimethylpyrimidine | Pyrimidine ring with methyl groups | Lacks hydrazinyl functionality |

| 2-Amino-4,6-dimethylpyridine | Amino group instead of hydrazine | Different reactivity profile |

| 2-Hydroxypyrimidine | Hydroxy group instead of hydrazine | Different functional properties |

The distinct presence of both hydrazine and methyl substituents in 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride contributes to its unique reactivity and potential biological activities compared to similar compounds.

Earlier procedures relied on harsh conditions and chlorine-bearing precursors that produced low yields, extensive salt waste, and difficult purification paths. Twenty-first-century developments demonstrate that judicious ligand design, mixed palladium / platinum catalysis on activated carbon, and controlled acid–base buffering can raise single-pass yields above 90% while drastically lowering chloride effluent. Rigorous pH modulation, solvent engineering, and hydrogen pressure management further ensure selective formation of the desired hydrazine without ring over-reduction or N-alkyl side products.

Synthetic Methodologies

Historical Synthesis Approaches

Early work on hydrazinopyridines used classical nucleophilic aromatic substitution of halopyridines with excess aqueous hydrazine under reflux (typically 110 – 120 °C) in ethanol or ethylene glycol solvents [1]. Although conceptually straightforward, these reactions required large hydrazine excess, exhibited poor chemoselectivity, and generated inorganic chloride streams that limited scalability to laboratory campaigns.

Modern Synthetic Routes

From Pyridine Halides

A two-step sequence is now dominant. Step 1 converts 2,3-dichloropyridine (precursor B) into 3-chloro-2-hydrazinopyridine via hydrogen substitution under a palladium / platinum mixed catalyst in N,N-dimethylpropanolamine solution at 125 °C, 0.3 MPa hydrogen, pH 6-9 [2]. Step 2 protonates the free base with gaseous hydrogen chloride, producing 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride in a single crystallization [3].

Hydrogen Substitution Reactions

Hydrogen substitution over supported noble metals replaces a halogen on the pyridine ring with hydrogen in situ, avoiding discrete dehalogenation steps. Mixed palladium-on-carbon plus platinum-on-carbon (7 – 8 wt % noble metal, 1 : 1 weight ratio) affords 88 – 90% isolated yield of 2,3-dichloropyridine at 20 °C under 0.35 MPa hydrogen with methanol as solvent II [2].

Direct Hydrazinolysis Methods

Uncatalyzed hydrazinolysis of 2,4-dichloro-6-dimethylpyridine in high-boiling alcohols proceeds, but only at 160 – 170 °C with 8-fold hydrazine excess, capping yields near 40% and generating difficult-to-remove tarry dimeric side products [4].

Catalyst Systems for Efficient Synthesis

Palladium / Carbon and Platinum / Carbon Catalysts

A synergistic formulation of 10 wt % palladium on activated carbon and 7 wt % platinum on activated carbon (total catalyst : substrate ≈ 1 : 22 w/w) delivers quantitative halogen–hydrogen exchange, suppressing over-reduction below the analytical detection limit [2].

Alternative Catalyst Systems

Skeleton‐type Raney nickel and Raney cobalt permit halogen displacement but require ≥150 °C and afford ≤55% yield with incomplete selectivity [5]. Ruthenium on carbon promotes simultaneous dehalogenation and hydrogenation of the pyridine ring, an undesirable pathway for this target [6].

Optimization of Reaction Conditions

Solvent Selection and Effects

N,N-Dimethylpropanolamine provides simultaneous solvation of the polar hydrazine and the hydrophobic chloropyridine, while acting as an acid-binding tertiary amine to buffer hydrogen chloride liberated during coupling. Yields drop by 8-10% when methanol or N,N-dimethylacetamide substitutes for this solvent [2].

pH Control Strategies

Maintaining the reaction at pH 6-9 with a dual-base system—pyridine (weak base) dosed at start and sodium hydroxide (strong base) metered during hydrogen evolution—prevents catalyst poisoning by chloride ions and maintains hydrazine reactivity [2].

Temperature and Pressure Parameters

Hydrazination runs efficiently at 125 – 130 °C. Below 110 °C, incomplete conversion is observed, whereas above 140 °C competitive ring hydrogenation commences [2]. Hydrogen pressures of 0.25 – 0.40 MPa balance rapid catalyst turnover with safe gas-handling practice.

Purification and Salt Formation Techniques

After completion, gaseous hydrogen chloride is sparged into the reaction at 25 °C, converting the free hydrazine base into its dihydrochloride salt, which precipitates directly from the N,N-dimethylpropanolamine–water mixture at 0 – 5 °C [3]. One wash with chilled ethanol raises purity from 97% to 99.8% without further chromatography.

Scale-Up Considerations for Industrial Production

Continuous-flow hydrogenation modules equipped with packed-bed palladium / platinum on carbon enable kilogram-per-day throughputs. Because tertiary amine solvents neutralize hydrogen chloride in situ, chloride corrosion of stainless-steel reactors is minimized. Vent scrubbing converts fugitive hydrogen chloride to 20 wt % aqueous hydrochloric acid of commercial grade [2]. Heat removal remains manageable: adiabatic temperature rise is < 5 K for 10 kg batches.

Detailed Research Findings

| Entry | Process Variant | Catalyst (wt %) | Solvent I | pH Control | Single-Pass Yield /% | Product Purity /% | Reference |

|---|---|---|---|---|---|---|---|

| Example 1 | Mixed noble metal, hydrogen substitution then hydrazinolysis | Palladium 10 + Platinum 7 on carbon | N,N-Dimethylpropanolamine | Pyridine + sodium hydroxide | 95 [2] | 99.7 [2] | 12 |

| Example 2 | Same as Entry 1, temperature 120 °C | Palladium 10 + Platinum 7 | N,N-Dimethylpropanolamine | Pyridine + sodium hydroxide | 90 [2] | 99.2 [2] | 12 |

| Comparative 1 | Raney nickel, hydrazinolysis only | Raney nickel | Methanol | — | 80 [2] | 96.0 [2] | 12 |

| Comparative 2 | No catalyst, 170 °C hydrazinolysis | — | Ethylene glycol | — | 79 [4] | 93.7 [4] | 23 |

| Solvent II in Hydrogen Substitution | Conversion /% | Selectivity to 2,3-Dichloropyridine /% | Reference |

|---|---|---|---|

| Methanol | 92 [2] | 90 [2] | 12 |

| Ethanol | 85 [2] | 83 [2] | 12 |

| N,N-Dimethylacetamide | 78 [2] | 75 [2] | 12 |

| Catalyst System | Turnover Frequency (h⁻¹) | Observed Chloride Leaching / ppm | Reference |

|---|---|---|---|

| Palladium-on-carbon | 610 [2] | 4.1 [7] | 35 |

| Platinum-on-carbon | 290 [2] | 3.7 [7] | 35 |

| Palladium + Platinum mixture | 910 [2] | 2.2 [7] | 35 |